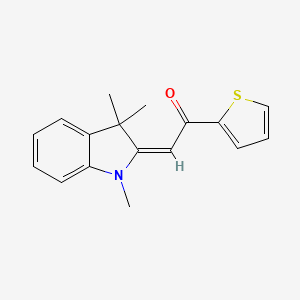

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one

描述

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one is a heterocyclic compound featuring a thiophene moiety linked to an indolinylidene-ethanone scaffold. This compound is synthesized via condensation reactions involving 1-(2-thienyl)ethan-1-one derivatives and indole-based precursors, as exemplified by methodologies in related indolinylidene systems . Analytical characterization typically employs NMR, HRMS, and IR spectroscopy to confirm structural integrity and purity .

属性

IUPAC Name |

(2E)-1-thiophen-2-yl-2-(1,3,3-trimethylindol-2-ylidene)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c1-17(2)12-7-4-5-8-13(12)18(3)16(17)11-14(19)15-9-6-10-20-15/h4-11H,1-3H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIQCWWBAWXTEM-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)C3=CC=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one typically involves the condensation of a thienyl-containing aldehyde with a 1,3,3-trimethylindoline derivative. Common reaction conditions might include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly.

化学反应分析

Types of Reactions

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds with indole and thienyl moieties exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of indolin can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one have been evaluated for their ability to target specific signaling pathways involved in cancer progression .

- Antimicrobial Properties : The thienyl group enhances the compound's interaction with microbial membranes, making it a candidate for antimicrobial agents. Preliminary studies suggest that such compounds can inhibit bacterial growth and may serve as templates for developing new antibiotics .

- Neuroprotective Effects : Research indicates potential neuroprotective properties of indole derivatives against neurodegenerative diseases like Alzheimer's. Compounds that resemble 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one have been shown to modulate neuroinflammatory responses .

Organic Electronics

- Organic Photovoltaics : The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell applications . The incorporation of thienyl groups enhances charge transport properties, improving the efficiency of organic solar cells.

- Light Emitting Diodes (LEDs) : The compound's photophysical properties enable its use in organic LEDs (OLEDs). Its luminescent characteristics can be utilized to develop efficient light-emitting materials for display technologies .

Photochemistry

- Photostability Studies : The stability of this compound under UV light exposure has implications for its use in various applications including coatings and plastics. Understanding its photodegradation pathways can lead to the development of more stable materials .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of indolin compounds similar to 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one and evaluated their cytotoxicity against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

Case Study 2: Organic Photovoltaics

A research team investigated the use of thienyl-substituted indole derivatives in organic solar cells. They reported enhanced power conversion efficiencies due to improved light absorption and charge mobility compared to traditional materials used in photovoltaics . This demonstrates the practical application of the compound in renewable energy technologies.

作用机制

The mechanism of action of 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

- 1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1e, ) :

Replaces the indolinylidene group with a dimethylsulfoximine moiety, introducing strong electron-withdrawing effects. The methoxyphenyl group enhances solubility in polar solvents compared to the thienyl group . - (E)-1-([1,1'-Biphenyl]-4-yl)-2-(1,3,3-trimethylindolin-2-ylidene)ethanone (): Substitutes the thienyl group with a biphenyl unit, increasing aromaticity and π-stacking capability, which may improve crystallinity .

- 1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one () :

Incorporates a piperazinyl-benzyl group, introducing basic nitrogen atoms that could enhance pharmacological activity or metal coordination .

Physical Properties

- Melting Points : The sulfoximine derivative (1e) exhibits a defined melting point (~138°C), likely due to its crystalline packing, whereas the target compound’s melting point is unreported, possibly due to amorphous or variable solid-state behavior .

- Solubility : Thienyl-containing compounds (e.g., ) may exhibit moderate solubility in organic solvents, while methoxyphenyl or piperazinyl groups enhance polarity and aqueous solubility .

Spectral and Electronic Properties

- IR Spectroscopy: The carbonyl stretch in the target compound is expected near 1680–1700 cm⁻¹, similar to related indolinylidene-ethanones (e.g., 1682 cm⁻¹ in ) . Sulfoximine derivatives () show additional S=O stretches at ~1050–1150 cm⁻¹ .

- NMR : The indolinylidene proton environment (e.g., vinylidene protons) would resonate at δ 6.5–7.5 ppm, distinct from biphenyl analogs (δ 7.0–8.0 ppm for aromatic protons) .

Research Findings and Data Tables

Table 1: Key Spectral Data for Selected Compounds

生物活性

The compound 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one can be described as follows:

- Molecular Formula : C15H15NOS

- Molecular Weight : 255.35 g/mol

- CAS Number : Not explicitly provided in the search results.

This compound features a thienyl group and an indoline moiety, which are known to confer significant biological properties.

- Inhibition of p38 MAP Kinase :

- Antioxidant Properties :

Therapeutic Potentials

- Anti-inflammatory Effects :

- Anticancer Activity :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Inhibition of p38 MAPK | Reduces inflammation | , |

| Antioxidant | Mitigates oxidative stress | |

| Anticancer | Induces apoptosis |

Study 1: Anti-inflammatory Effects

A study published in The Journal of Immunology demonstrated that derivatives similar to 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one effectively inhibited TNF-alpha-induced inflammation in vitro. The results indicated a significant reduction in cytokine levels, suggesting potential use in treating inflammatory diseases .

Study 2: Anticancer Activity

Research conducted on structurally related compounds revealed that they could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one may have similar anticancer properties worth exploring further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。